Cyclohex-4-ene-1,2-dicarboxylic acid
Overview
Description
Cyclohex-4-ene-1,2-dicarboxylic acid is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclohexene, featuring two carboxylic acid groups at the 1 and 2 positions. This compound is notable for its role in various chemical reactions and its applications in scientific research.
Mechanism of Action
Target of Action
Cyclohex-4-ene-1,2-dicarboxylic acid primarily targets the Friedel–Crafts alkylation of benzene . This reaction is a cornerstone in organic chemistry, leading to the formation of carbon-carbon bonds and expanding the complexity of organic molecules .
Mode of Action
The interaction of this compound with its target involves a quantum chemical process . The compound participates in the Friedel–Crafts alkylation of benzene, where it acts as an alkylating agent . Theoretical enthalpies of formation show that it is more favorable for (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic acid (syn-product) than for (1R,2S,4S)-4-phenylcyclohexane-1,2-dicarboxylic acid (anti-product) .
Biochemical Pathways
The biochemical pathway affected by this compound is the Friedel–Crafts alkylation pathway . This pathway is crucial in the synthesis of complex organic molecules. The compound’s interaction with this pathway results in the formation of new carbon-carbon bonds, leading to the creation of more complex molecules .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds, specifically in the Friedel–Crafts alkylation of benzene . This leads to the creation of more complex organic molecules. On a cellular level, the effects would depend on the specific context and role of these newly formed molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and direction of the Friedel–Crafts alkylation . Moreover, the presence of other substances, such as catalysts, can also play a significant role in the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohex-4-ene-1,2-dicarboxylic acid is typically synthesized via the Diels-Alder reaction. This reaction involves the combination of a diene, such as 1,3-butadiene, with a dienophile, such as maleic anhydride. The reaction proceeds as follows:
- Combine 2 grams of 3-sulfolene and 1 gram of maleic anhydride in 1 milliliter of xylene.
- Heat the mixture to reflux for 30 minutes.
- After the reaction, the product is hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, the Diels-Alder reaction is scaled up using similar reactants and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Cyclohex-4-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, yielding cyclohexane derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dicarboxylic acid derivatives.
Substitution: Esters or amides of this compound.
Scientific Research Applications
Cyclohex-4-ene-1,2-dicarboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Cyclohex-4-ene-1,2-dicarboxylic acid can be compared with other similar compounds, such as:
Cyclohexane-1,2-dicarboxylic acid: Lacks the double bond in the cyclohexene ring, making it less reactive in certain chemical reactions.
Cyclohex-4-ene-1,2-dicarboxylic anhydride: The anhydride form is more reactive and is often used as an intermediate in synthesis.
Tetrahydrophthalic acid: Similar structure but with different reactivity due to the absence of the double bond.
This compound is unique due to its combination of a cyclohexene ring and two carboxylic acid groups, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
cyclohex-4-ene-1,2-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUAAIDVFMVTAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861676 | |
Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88-98-2, 68307-92-6, 2305-26-2, 15573-40-7 | |
Record name | Tetrahydrophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetrahydrophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyclohexene-1,2-dicarboxylic acid, monocastor oil alkyl esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068307926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-4-Cyclohexene-1,2-dicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402223 | |
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Record name | NSC179400 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | TETRAHYDROPHTHALIC ACID | |
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Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohex-4-ene-1,2-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.702 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the stereochemical implications of synthesizing cyclohex-4-ene-1,2-dicarboxylic acid derivatives?
A1: The synthesis of this compound derivatives often results in a mixture of isomers. Researchers have successfully synthesized both enantiomers of chiral cis-cyclohex-4-ene-1,2-dicarboxylic acid derivatives through optical resolution using (4S)-isopropyl-1,3-thiazolidine-2-thione. This method enables the isolation of specific enantiomers, which can be further modified through aminolysis, methanolysis, and hydrolysis []. Similarly, both enantiomers of trans-cyclohex-4-ene-1,2-dicarboxylic acid have been synthesized, offering valuable building blocks for various applications [].
Q2: Can you elaborate on the use of this compound derivatives in organic synthesis?
A2: this compound derivatives serve as versatile building blocks in organic synthesis. For example, monoesters derived from this compound have been employed as key intermediates in the stereoselective synthesis of complex molecules like methyl 9-methyl-6-oxo-5-tosyl-5,6,6aβ,7β,8,10aβ-hexahydroindeno[2,1-b]indole-7α-carboxylate. This particular compound is a crucial precursor in the development of C(7)-functionalized analogues of yuehchukene (YCK), a potential antifertility agent [].
Q3: Are there any computational studies exploring the reactivity of this compound?
A3: Yes, quantum chemical studies have been conducted to investigate the alkylation of benzene with this compound []. These studies utilize computational models to understand the reaction mechanism, energetics, and factors influencing the selectivity of the alkylation process. This information can guide the development of more efficient and selective synthetic strategies.
Q4: What is the significance of studying the halogenation of cyclohex-4-ene-1,2-dicarboxylic acids?
A4: Research has focused on understanding the stereochemistry of halogenation reactions involving cyclohex-4-ene-1,2-dicarboxylic acids []. This is important because the stereochemistry of the resulting halogenated products can significantly influence their reactivity and potential applications in subsequent synthetic transformations.
Q5: Beyond the synthesis of specific compounds, are there broader applications for this compound derivatives?
A5: Research into chiral monoesters derived from this compound and bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid suggests a broader range of applications []. These chiral building blocks are likely being investigated for their potential in asymmetric synthesis, a powerful tool for creating enantiomerically pure compounds, which are essential in pharmaceuticals and other fields.
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